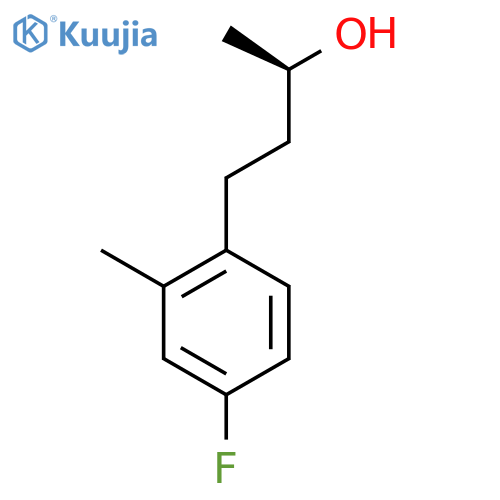

Cas no 2227824-55-5 ((2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol)

2227824-55-5 structure

商品名:(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol

- 2227824-55-5

- EN300-1819797

-

- インチ: 1S/C11H15FO/c1-8-7-11(12)6-5-10(8)4-3-9(2)13/h5-7,9,13H,3-4H2,1-2H3/t9-/m1/s1

- InChIKey: MEXRGCNRLZFUDF-SECBINFHSA-N

- ほほえんだ: FC1C=CC(=C(C)C=1)CC[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 182.110693260g/mol

- どういたいしつりょう: 182.110693260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819797-1.0g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1819797-2.5g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1819797-0.05g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1819797-0.5g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1819797-10.0g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1819797-0.25g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1819797-1g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1819797-5g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1819797-0.1g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1819797-5.0g |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol |

2227824-55-5 | 5g |

$4475.0 | 2023-06-01 |

(2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2227824-55-5 ((2R)-4-(4-fluoro-2-methylphenyl)butan-2-ol) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量